molecular formula C19H18N2O5 B557076 Fmoc-Asn-OH CAS No. 71989-16-7

Fmoc-Asn-OH

Cat. No. B557076
CAS RN: 71989-16-7
M. Wt: 354.4 g/mol
InChI Key: YUGBZNJSGOBFOV-INIZCTEOSA-N
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Description

Fmoc-Asn-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine, is an amino acid derivative used in peptide synthesis . It has good solubility properties in most organic solvents and results in significantly purer peptides than other derivatives used for the introduction of Asn .


Synthesis Analysis

The coupling of Fmoc-Asn-OH can be performed by standard procedures . It prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .


Molecular Structure Analysis

The empirical formula of Fmoc-Asn-OH is C38H32N2O5 and its molecular weight is 596.67 .


Chemical Reactions Analysis

Fmoc-Asn-OH is used in Fmoc solid-phase peptide synthesis . It prevents the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .


Physical And Chemical Properties Analysis

Fmoc-Asn-OH is a white to yellowish powder . It has an optical activity of [α]20/D −15.0±1°, c = 1% in methanol . Its melting point is 201-204 °C . It is insoluble in water .

Scientific Research Applications

1. Glycopeptide Synthesis

Fmoc-Asn-OH has been utilized in the automated solid-phase synthesis of glycopeptides, particularly for incorporating unprotected mono- and disaccharide units into T cell epitopic peptides. This process is significant for producing peptides with glycoamino acid derivatives, which are crucial in immunological studies (Otvos et al., 1990).

2. Ultrasound Sonication in Chemical Processes

Research on Fmoc-Asn-OH includes exploring its selective de-O-acetylation under ultrasound sonication. This method offers a purer reaction and higher production rate, demonstrating the potential of ultrasound in enhancing chemical synthesis processes (Sun Bing-yan, 2015).

3. Peptide Synthesis Methodology

Fmoc-Asn-OH plays a crucial role in the multipin method of peptide synthesis, a technique allowing concurrent comparative studies and efficient peptide production. This method is vital for synthesizing a wide range of peptides with varying complexities (Bray et al., 1995).

4. Development of Novel Protecting Groups

Fmoc-Asn-OH is instrumental in developing new protecting groups for asparagine and glutamine in peptide synthesis. These novel groups enhance the purity of products in challenging peptide syntheses, showcasing the adaptability of Fmoc-Asn-OH in specialized chemical processes (Han et al., 1996).

5. Addressing Aspartimide Formation Challenges

In Fmoc SPPS (solid-phase peptide synthesis), new t-butyl-based aspartate protecting groups have been developed to prevent aspartimide formation. Fmoc-Asn-OH is used in this context to produce homogeneous aspartyl-containing peptides, addressing a significant synthesis challenge (Behrendt et al., 2015).

6. Innovations in Antibacterial Composite Materials

Recent advances in peptide- and amino-acid-based nanotechnology use Fmoc-decorated self-assembling building blocks, including Fmoc-Asn-OH, for developing antibacterial and anti-inflammatory biomedical materials. These innovations highlight the material science applications of Fmoc-Asn-OH (Schnaider et al., 2019).

7. Solid-Phase Total Synthesis

Fmoc-Asn-OH is also a key component in the solid-phase total synthesis of complex molecules like bacitracin A. This application underlines the compound's significance in synthesizing biologically active peptides (Lee et al., 1996).

Safety And Hazards

It is recommended to avoid breathing dust, contacting with skin and eye, and to use personal protective equipment when handling Fmoc-Asn-OH . It should be stored at a temperature of 2-8°C .

Future Directions

Fmoc-Asn-OH is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . It has potential applications in the development of new medicines and treatment of various diseases .

properties

IUPAC Name

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGBZNJSGOBFOV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222268
Record name N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn-OH

CAS RN

71989-16-7
Record name FMOC-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-asparagine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
H Gausepohl, M Kraft, RW Frank - International Journal of …, 1989 - Wiley Online Library
… However, in most of the products from syntheses employing unprotected Fmoc-Asn-OH, varying amounts of a byproduct containing ,!?-cyano-alanine in the asparagine position …
Number of citations: 68 onlinelibrary.wiley.com
G BREIPOHL, J KNOLLE… - International Journal of …, 1990 - Wiley Online Library
… Loading of both amino acids was quantitative as determined by cleavage with 95% TFA and HPLC analysis of the obtained FmocAsn-OH (0.5 1 mmol/g) or Fmoc-Gln-OH (0.50 mmol/ …
Number of citations: 33 onlinelibrary.wiley.com
AM Bray, RM Valerio, AJ Dipasquale… - Journal of Peptide …, 1995 - Wiley Online Library
… Asn into 3 was greatest when Fmoc-Asn-OH was used; HPLC … In this instance Fmoc-Asn-OH was only marginally superior … , including those where Fmoc-Asn-OH was employed. To …
Number of citations: 20 onlinelibrary.wiley.com
T Inazu, T Yamanoi, K Haneda, M Mizuno… - Proceedings of the Ninth …, 1999 - Springer
Cyclodextrins (CDs) can be used in various drugs as an auxiliary additive such as a carrier, diluent, and solubilizer for tablet ingredients. The syntheses of natural oligosaccharide-…
Number of citations: 2 link.springer.com
L Urge, E Kollat, M Hollosi, I Laczko, K Wroblewski… - Tetrahedron letters, 1991 - Elsevier
… Purification and removal of the tBu group results in NBglycosides of Fmoc-Asn-OH which … J(GlcNAc)z and (GlcNAc)sl of Fmoc-Asn-OH and extends the use of NI$HC03 to amination of …
Number of citations: 49 www.sciencedirect.com
MV Sidorova, EV Kudriavtseva… - Bioorganicheskaia …, 1996 - europepmc.org
… Coupling of Fmoc-Asn-OH by DCC-HOBt method was shown to be accompanied by a side … This side reaction was not observed, when Fmoc-Asn-OH was coupled in the form of its p-…
Number of citations: 3 europepmc.org
Y Han, NA Solé, J Tejbrant, G Barany - Peptide research, 1996 - europepmc.org
… -3-methoxy-9H-xanthen-9-yl (3-Moxan) derivatives of asparagine and glutamine were prepared conveniently by acid-catalyzed reactions of appropriate xanthydrols with Fmoc-Asn-OH …
Number of citations: 12 europepmc.org
A Sturzu, S Sheikh, H Echner, T Nägele, M Deeg… - Investigational new …, 2014 - Springer
The gastrin releasing peptide receptor (GRPR) has been found to be strongly expressed in various types of cancers such as prostate and breast carcinomas. The GRPR ligands gastrin …
Number of citations: 14 link.springer.com
P Sieber, B Riniker - Tetrahedron letters, 1991 - Elsevier
Carboxamide functions may be tritylated by an acid-catalyzed reaction with triphenylmethanol and acetic anhydride in glacial acetic acid. The ω-trityl group of asparagine and glutamine …
Number of citations: 116 www.sciencedirect.com
MT YAMAZAKIf, H TSURUI - … Compostela, Spain, May 31–June 3 …, 2012 - books.google.com
Cyclodextrins (CDs) can be used in various drugs as an auxiliary additive such as a carrier, diluent, and solubilizer for tablet ingredients.'-3 The syntheses of natural oligosaccharide-…
Number of citations: 0 books.google.com

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